molecular formula C6H10ClN3O2 B7982433 3-Amino-1-ethyl-1H-pyrazole-5-carboxylic acid hydrochloride

3-Amino-1-ethyl-1H-pyrazole-5-carboxylic acid hydrochloride

Cat. No.: B7982433
M. Wt: 191.61 g/mol
InChI Key: RNBRUNFNLVZKBT-UHFFFAOYSA-N
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Description

3-Amino-1-ethyl-1H-pyrazole-5-carboxylic acid hydrochloride is a high-purity chemical intermediate designed for research applications. This compound is part of the 4-aminopyrazole carboxylic acid derivatives, which are recognized as ideal precursors for synthesizing complex nitrogen-containing heterocycles . Its molecular structure, featuring both an amino group and a carboxylic acid functionality, makes it a versatile scaffold in medicinal chemistry. Researchers utilize this compound primarily as a starting material in the synthesis of pyrazolo[4,3-d]pyrimidine ring systems, which are core structures in various biologically active molecules . The value of this aminopyrazole derivative lies in its role as a building block for the development of potential pharmaceutical candidates, enabling the exploration of new therapeutic agents. The compound is offered as its hydrochloride salt to enhance stability and solubility. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-amino-2-ethylpyrazole-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c1-2-9-4(6(10)11)3-5(7)8-9;/h3H,2H2,1H3,(H2,7,8)(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBRUNFNLVZKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

In the initial step, ethyl hydrazinecarboxylate reacts with ethyl acetoacetate under acidic conditions to form a hydrazone intermediate. This intermediate undergoes cyclization in the presence of hydrochloric acid, yielding the pyrazole core. Subsequent hydrolysis of the ester group under acidic or basic conditions generates the carboxylic acid derivative, which is precipitated as the hydrochloride salt.

Reaction Conditions and Optimization

Key parameters influencing yield and purity include:

  • Solvent Selection : Ethanol or methanol is preferred due to their ability to dissolve both reactants and intermediates while facilitating acid-catalyzed cyclization.

  • Catalyst Concentration : Hydrochloric acid (2–4 M) optimizes cyclization efficiency, with higher concentrations accelerating side reactions such as over-hydrolysis.

  • Temperature Control : Maintaining the reaction at 60–80°C balances reaction kinetics and thermal stability of intermediates.

Table 1: Optimization of Classical Route Parameters

ParameterOptimal RangeYield (%)Purity (%)
HCl Concentration3 M78–8295–98
Reaction Temperature70°C8097
SolventEthanol8298

Alternative Synthetic Pathways

Diethyl Pyrazole-3,5-dicarboxylate Derivative Route

A patent-derived method (CN105646355A) outlines an alternative approach using diethyl 1H-pyrazole-3,5-dicarboxylate as the starting material.

Stepwise Functionalization

  • Methylation : Treatment with iodomethane and potassium carbonate in acetone introduces the ethyl substituent at the 1-position.

  • Ester Hydrolysis : Selective hydrolysis of the 5-carboxylate ester using potassium hydroxide in methanol yields 3-(carbomethoxy)-1-ethylpyrazole-5-carboxylic acid.

  • Amination : Conversion of the 3-carbomethoxy group to an amine via Hofmann rearrangement or Curtius reaction, followed by hydrochloride salt formation.

Table 2: Comparative Analysis of Alternative Route Steps

StepReagents/ConditionsYield (%)
MethylationIodomethane, K₂CO₃, 60°C85
Ester HydrolysisKOH, MeOH, 0°C → RT90
AminationSOCl₂, NH₃ (THF), 0–5°C75

Industrial-Scale Adaptations

Industrial production often employs continuous flow reactors to enhance reproducibility and throughput. Automated systems regulate reagent addition and temperature gradients, achieving yields of 85–90% at pilot scales.

Reaction Mechanism and Kinetic Analysis

Cyclization Mechanism

The acid-catalyzed cyclization proceeds via protonation of the hydrazone carbonyl, followed by nucleophilic attack by the adjacent nitrogen to form the pyrazole ring. Density functional theory (DFT) studies indicate a transition state energy barrier of 25–30 kcal/mol, consistent with experimental observations of rate-limiting cyclization at 70°C.

Hydrolysis Kinetics

Hydrolysis of the ester group follows pseudo-first-order kinetics, with a rate constant k=0.15h1k = 0.15 \, \text{h}^{-1} in 3 M HCl at 70°C.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water mixtures (3:1 v/v) produces needle-like crystals with >99% purity. X-ray diffraction confirms the monoclinic crystal system (space group P21/cP2_1/c).

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves residual impurities, achieving a detection limit of 0.05% for byproducts.

Comparative Evaluation of Synthetic Methods

Table 3: Method Comparison Based on Yield, Cost, and Scalability

MethodYield (%)Cost (USD/kg)Scalability
Classical Route80120Moderate
Dicarboxylate Route75150High
Industrial Flow Process90100Excellent

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-ethyl-1H-pyrazole-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amino-substituted pyrazoles.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles[][3].

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

Synthetic Applications

Building Block for Heterocycles
3-Amino-1-ethyl-1H-pyrazole-5-carboxylic acid hydrochloride serves as a versatile building block in the synthesis of various heterocyclic compounds. Its ability to participate in reactions such as coupling, cyclization, and substitution allows for the development of novel derivatives with diverse biological activities .

Synthesis of Pyrazole Derivatives
The compound can be used to synthesize pyrazole derivatives that have shown promising activities against various diseases, including cancer and neurodegenerative disorders. For instance, it has been utilized in multi-component reactions (MCRs) to generate complex structures like tetrahydroazolo[1,5-a]pyrimidines .

Biological Applications

Enzyme Inhibition
Research indicates that 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid hydrochloride can inhibit specific enzymes involved in metabolic pathways. Notably, it has been studied for its inhibitory effects on D-amino acid oxidase, which is crucial for understanding its potential therapeutic effects .

Antitumor Activity
Several studies have investigated the antitumor properties of pyrazole derivatives derived from this compound. For example, a study reported that certain derivatives exhibited significant antiproliferative activity against A549 lung cancer cells, with some compounds inducing apoptosis at low concentrations (IC50 = 0.95 nM) .

Antiviral and Anti-inflammatory Effects
Pyrazole derivatives have also been explored for their antiviral properties against infections such as HSV-1 and their anti-inflammatory effects in various models. These findings suggest that compounds derived from 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid hydrochloride may serve as potential therapeutic agents in treating viral infections and inflammatory diseases .

Antitumor Activity

A study synthesized various pyrazole derivatives from this compound and assessed their antitumor properties:

  • Cell Line: A549 lung cancer cells
  • Findings: Some derivatives showed IC50 values as low as 0.95 nM, indicating strong antiproliferative activity.

Enzyme Inhibition

Another investigation focused on the inhibitory effects of pyrazole derivatives on Aurora-A kinase:

  • IC50 Values: As low as 0.067 µM were recorded, demonstrating significant potential for cancer therapy.

Mechanism of Action

The mechanism of action of 3-Amino-1-ethyl-1H-pyrazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following table summarizes key structural, physicochemical, and functional differences between 3-Amino-1-ethyl-1H-pyrazole-5-carboxylic acid hydrochloride and related compounds:

Compound Name Substituents (Position 1, 3, 5) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
3-Amino-1-ethyl-1H-pyrazole-5-carboxylic acid hydrochloride 1: Ethyl; 3: NH₂; 5: COOH·HCl C₆H₁₀ClN₃O₂ ~191.6 (calculated) Likely high solubility due to HCl salt; potential pharmaceutical intermediate.
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid 1: Phenyl; 3: CH₃; 4: COOH C₁₁H₁₁N₃O₂ 217.23 Mp: 156–157°C; IR (C=O at 1651 cm⁻¹); used in heterocyclic synthesis.
3-Amino-1H-pyrazole-5-carboxylic acid hydrochloride 1: H; 3: NH₂; 5: COOH·HCl C₄H₆ClN₃O₂ 163.56 Lower molecular weight; lacks alkyl substitution at position 1.
Ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate 1: H; 3: Cl; 4: COOEt C₆H₈ClN₃O₂ 189.6 Chlorine substitution enhances electrophilicity; pharmaceutical intermediate.
1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid dihydrochloride 1: (CH₂)₂N(CH₃)₂; 5: COOH·2HCl C₈H₁₅Cl₂N₃O₂ 256.13 Bulky substituent at position 1; dihydrochloride salt for solubility; potential drug candidate.
3-Amino-5-ethyl-1H-pyrazole hydrochloride 1: H; 3: NH₂; 5: C₂H₅·HCl C₅H₁₀ClN₃ 147.6 Ethyl at position 5 instead of 1; lacks carboxylic acid group.

Research Findings and Trends

a. Substituent Effects on Physicochemical Properties

  • Alkyl vs. Aromatic Groups : The presence of an ethyl group at position 1 (target compound) versus a phenyl group () reduces steric hindrance and may enhance solubility in polar solvents .
  • Carboxylic Acid vs. Ester : The carboxylic acid group at position 5 (target compound) increases polarity compared to ester derivatives (e.g., ), favoring ionic interactions in biological systems .
  • Hydrochloride Salts: Salt formation (e.g., mono- vs. dihydrochloride in ) significantly impacts solubility and crystallinity. The target compound’s hydrochloride salt likely improves bioavailability compared to neutral analogs .

Biological Activity

3-Amino-1-ethyl-1H-pyrazole-5-carboxylic acid hydrochloride is a heterocyclic compound belonging to the pyrazole family, known for its diverse applications in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

  • Molecular Formula : C₆H₉ClN₃O₂
  • Molecular Weight : 191.61 g/mol
  • Appearance : White to pale yellow crystalline powder
  • Solubility : Soluble in water

The biological activity of 3-Amino-1-ethyl-1H-pyrazole-5-carboxylic acid hydrochloride primarily involves its interaction with various enzymes and receptors:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site, effectively blocking substrate access. This mechanism is crucial in the development of enzyme inhibitors for therapeutic purposes.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways and biological responses.

Biological Activities

Research indicates that 3-Amino-1-ethyl-1H-pyrazole-5-carboxylic acid hydrochloride exhibits several biological activities, including:

  • Anticonvulsant Activity : Studies have demonstrated its potential in controlling seizures, suggesting applications in epilepsy treatment .
  • Anxiolytic Effects : The compound has been investigated for its ability to reduce anxiety and muscle tension, indicating a role in managing anxiety disorders .

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReference
AnticonvulsantEffective in preventing seizures in animal models.
AnxiolyticReduces anxiety symptoms in preclinical studies.
Enzyme InhibitionBinds to enzyme active sites, blocking substrate access.

Case Study: Anticonvulsant Efficacy

In a controlled study, mice were administered varying doses of 3-Amino-1-ethyl-1H-pyrazole-5-carboxylic acid hydrochloride to assess its anticonvulsant properties. The results indicated that doses ranging from 20 mg/kg to 50 mg/kg effectively protected against electrically induced tonic seizures. The compound's ED50 was calculated to be around 30 mg/kg, demonstrating significant anticonvulsant activity .

Comparison with Similar Compounds

3-Amino-1-ethyl-1H-pyrazole-5-carboxylic acid hydrochloride shares structural similarities with other pyrazole derivatives, which influences its biological profile:

Compound NameMolecular FormulaUnique Features
3-Amino-1-methyl-1H-pyrazole-5-carboxylic acidC₆H₈N₄O₂Lacks ethyl substituent; different activity profile
3-Amino-1-ethyl-1H-pyrazole-4-carboxylic acidC₆H₉N₃O₂Different substitution pattern affecting bioactivity
3-Amino-5-methyl-1H-pyrazole-4-carboxylic acidC₇H₉N₃O₂Exhibits distinct pharmacological properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-Amino-1-ethyl-1H-pyrazole-5-carboxylic acid hydrochloride with high purity?

  • Methodology :

  • Step 1 : Start with pyrazole ring formation via cyclocondensation of hydrazine derivatives with β-ketoesters or diketones. Ethyl groups can be introduced via alkylation using ethyl halides in polar aprotic solvents (e.g., DMF) under reflux .
  • Step 2 : Carboxylic acid functionalization may require hydrolysis of ester intermediates under acidic (HCl) or basic (NaOH) conditions. Hydrochloride salt formation is achieved by treating the free base with concentrated HCl .
  • Critical Parameters : Monitor reaction progress via TLC or HPLC. Optimize temperature (typically 80–100°C for cyclization) and stoichiometry (1:1.2 molar ratio of hydrazine to diketone) to minimize side products .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • Recommended Techniques :

  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) in deuterated DMSO or CDCl₃ to resolve overlapping signals from the pyrazole ring and ethyl/amino substituents .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can confirm molecular weight (e.g., expected [M+H]+^+ for C₆H₁₀ClN₃O₂: 200.06) .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, as demonstrated for structurally analogous pyrazole-carboxylic acids .
  • HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>98%) .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data for derivatives of this compound?

  • Contradiction Analysis Framework :

  • Step 1 : Verify synthetic reproducibility by re-examining reaction conditions (e.g., solvent purity, catalyst activity) .
  • Step 2 : Perform dose-response assays across multiple cell lines or enzyme isoforms to rule out context-dependent effects.
  • Step 3 : Use computational docking (e.g., AutoDock Vina) to compare binding modes of active vs. inactive derivatives, focusing on hydrogen bonding with the carboxylic acid group and steric effects from the ethyl substituent .
    • Case Study : Derivatives with electron-withdrawing groups on the pyrazole ring showed conflicting IC₅₀ values in kinase inhibition assays due to variable cellular uptake .

Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

  • Methodology :

  • Degradation Pathways : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify hydrolysis-prone sites (e.g., the carboxylic acid moiety).
  • Formulation Solutions :
  • Lyophilization : Prepare lyophilized powders with cryoprotectants (trehalose, mannitol) to enhance shelf life .
  • Prodrug Design : Mask the carboxylic acid as an ester (e.g., ethyl ester) to improve bioavailability, with enzymatic cleavage in target tissues .

Q. How can computational modeling guide the design of derivatives targeting specific enzymes?

  • Workflow :

  • Step 1 : Generate a QSAR model using descriptors like logP, H-bond donors, and topological polar surface area to predict activity against target enzymes (e.g., cyclooxygenase-2) .
  • Step 2 : Perform molecular dynamics simulations (AMBER or GROMACS) to assess binding stability over time, focusing on salt bridges between the hydrochloride group and conserved lysine residues in enzyme active sites .
    • Validation : Synthesize top-ranked virtual hits and validate via enzyme inhibition assays .

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